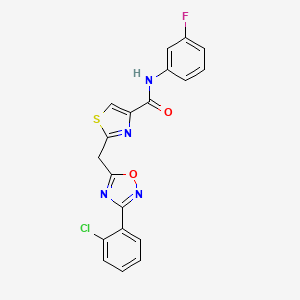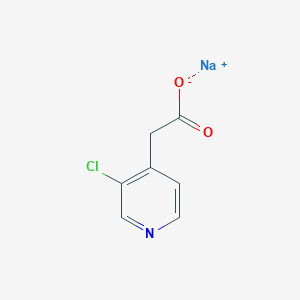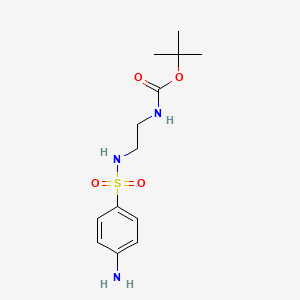![molecular formula C19H19ClN2O3S B2735679 N-(3-chloro-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898438-68-1](/img/structure/B2735679.png)
N-(3-chloro-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It includes a quinoline moiety, which is a type of heterocyclic compound that is often found in various pharmaceuticals and other biologically active molecules . The molecule also contains a sulfonamide group, which is a common feature in many antibiotics.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfonamide group might be susceptible to hydrolysis, while the quinoline moiety might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, and stability under various conditions .科学的研究の応用
Antibacterial Activity
Quinoline derivatives have been synthesized and evaluated for their antibacterial activities. For instance, novel quinoxaline sulfonamides exhibited significant antibacterial activity against Staphylococcus spp. and Escherichia coli, indicating their potential use as antibacterial agents (Alavi, Mosslemin, Mohebat, & Massah, 2017). This suggests that similar compounds, including the one , could be researched for developing new antibacterial drugs.
Antimicrobial Evaluation
Quinoline and sulfonamide moieties have been coupled to synthesize compounds with antimicrobial properties. These compounds have shown high activity against Gram-positive bacteria, indicating their potential in antimicrobial therapy (Biointerface Research in Applied Chemistry, 2019). Research into similar sulfonamide derivatives could lead to new antimicrobial agents.
Anti-neuropathic Pain and Antitumor Activities
Sulfonamide hybrids, combining various organic compounds with sulfonamide, have shown a broad spectrum of pharmacological activities, including anti-neuropathic pain and antitumor effects. These findings suggest the versatility of sulfonamide derivatives in developing drugs for diverse medical conditions (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Antifungal and Antitubercular Activities
Compounds synthesized from quinoline and sulfonamide frameworks have also been tested for their antifungal and antitubercular activities, showing promising results in inhibiting the growth of various fungi and Mycobacterium tuberculosis. This highlights the potential of such compounds in treating infectious diseases (Patel & Pathak, 2012).
Neuroprotective Properties
Quinoline sulfonamides have shown neuroprotective properties against cerebral ischemia, indicating their potential in treating neurological disorders and injuries (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-12-16(20)5-2-6-17(12)21-26(24,25)15-10-13-4-3-9-22-18(23)8-7-14(11-15)19(13)22/h2,5-6,10-11,21H,3-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZQGRQIRFANHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2735600.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2735603.png)
![N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2735604.png)


![2-cyclohexyl-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2735609.png)

![Methyl 1-allyl-2'-amino-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2735611.png)

![2-[(3-Fluoropyridin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2735616.png)

